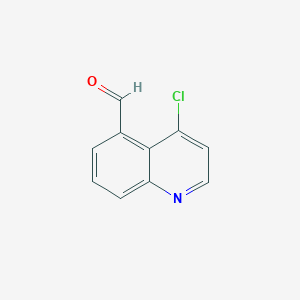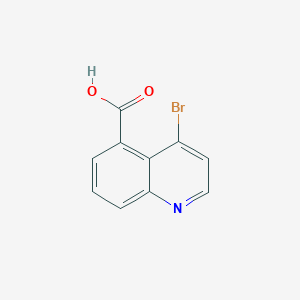
Methyl 2-amino-7-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-7-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-7-chloroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: Methyl 2-amino-7-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated quinolines.
科学的研究の応用
Methyl 2-amino-7-chloroquinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-amino-7-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: This compound shares a similar quinoline structure but differs in its functional groups.
Ethyl 2-chloroquinoline-3-carboxylate: This compound is similar but has an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-amino-7-chloroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino and chloro substituents, along with the carboxylate ester, make it a versatile compound for various applications.
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
methyl 2-amino-7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3,(H2,13,14) |
InChIキー |
JWMIOYRMNACLFD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



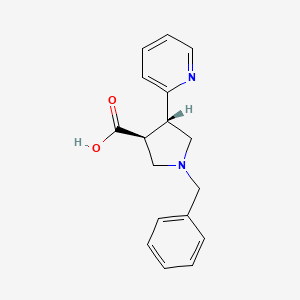
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)


![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)

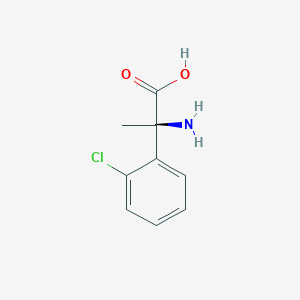

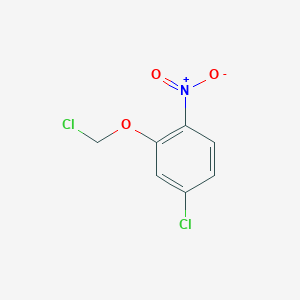
![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
